
Cyclopentane, 1,3-bis(methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane, 1,3-bis(methylene)-, can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methylene iodide in the presence of a strong base such as potassium tert-butoxide. This reaction proceeds via the formation of a cyclopentylidene intermediate, which then undergoes methylene insertion to yield the desired product .
Industrial Production Methods
Industrial production of cyclopentane, 1,3-bis(methylene)-, typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as palladium or nickel may be employed to facilitate the methylene insertion step .
Chemical Reactions Analysis
Types of Reactions
Cyclopentane, 1,3-bis(methylene)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentane-1,3-dione using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of cyclopentane, 1,3-bis(methylene)-, using hydrogen gas and a palladium catalyst can yield cyclopentane.
Substitution: Halogenation reactions can occur at the methylene groups, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), radical initiators (AIBN)
Major Products Formed
Oxidation: Cyclopentane-1,3-dione
Reduction: Cyclopentane
Substitution: Halogenated cyclopentane derivatives
Scientific Research Applications
Cyclopentane, 1,3-bis(methylene)-, has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for investigating metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is utilized in the production of high-density fuels and specialty chemicals
Mechanism of Action
The mechanism of action of cyclopentane, 1,3-bis(methylene)-, involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In reduction reactions, hydrogen atoms are added to the methylene groups, converting them into saturated hydrocarbons. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .
Comparison with Similar Compounds
Cyclopentane, 1,3-bis(methylene)-, can be compared with other similar compounds such as:
Cyclopentane: A saturated cyclic hydrocarbon with no methylene groups attached.
Cyclopentene: A cyclic hydrocarbon with one double bond.
Cyclohexane: A six-membered cyclic hydrocarbon with similar chemical properties but different ring strain and stability.
The uniqueness of cyclopentane, 1,3-bis(methylene)-, lies in its dual methylene groups, which confer distinct reactivity and potential for diverse chemical transformations .
Properties
CAS No. |
59219-48-6 |
|---|---|
Molecular Formula |
C7H10 |
Molecular Weight |
94.15 g/mol |
IUPAC Name |
1,3-dimethylidenecyclopentane |
InChI |
InChI=1S/C7H10/c1-6-3-4-7(2)5-6/h1-5H2 |
InChI Key |
DPUPESLAFGZQOY-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC(=C)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


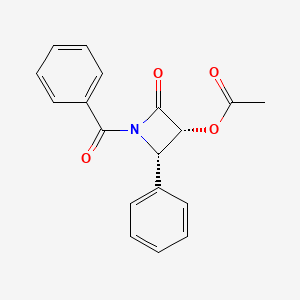
![1-(2,4-Dinitrophenyl)-2-[4-methyl-3-(propan-2-yl)pent-4-en-2-ylidene]hydrazine](/img/structure/B13813617.png)
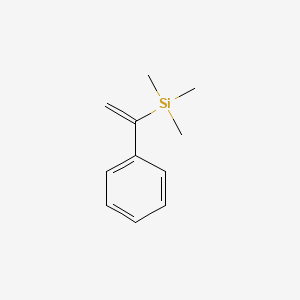
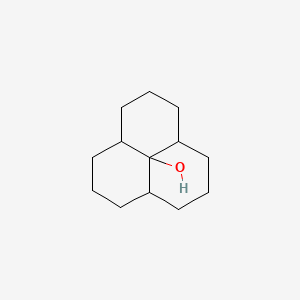
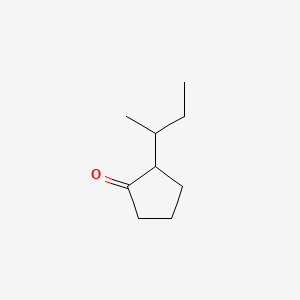

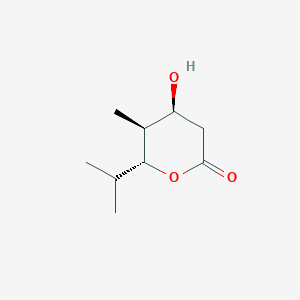

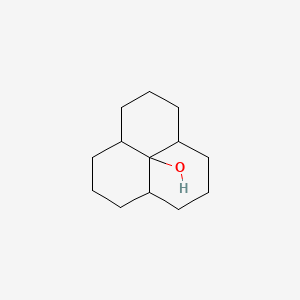
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13813665.png)
![[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B13813668.png)
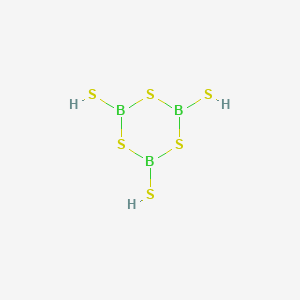

![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B13813705.png)
